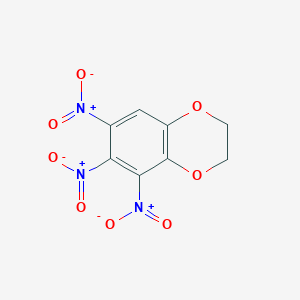
5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine: is a nitrated aromatic compound known for its high-energy properties It is a derivative of 1,4-benzodioxane, where three nitro groups are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 1,4-benzodioxane. The process includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to introduce nitro groups into the aromatic ring. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired purity and yield .
化学反应分析
Types of Reactions: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitro-substituted quinones.
Reduction: Formation of triaminobenzodioxane.
Substitution: Formation of various substituted benzodioxane derivatives.
科学研究应用
Chemistry: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is studied for its potential as a high-energy material due to its high nitrogen content and stability. It is used in the development of new explosives and propellants .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are explored for their biological activities, including potential use as enzyme inhibitors or antimicrobial agents .
Industry: In the industrial sector, this compound is investigated for its use in the synthesis of other high-energy materials and as a precursor for more complex chemical compounds .
作用机制
The mechanism of action of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The compound’s stability and reactivity are influenced by the presence of the dioxane ring, which provides a stabilizing effect .
相似化合物的比较
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: This compound has an additional nitro group, making it even more energetic and stable.
5-(Dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole: Another high-energy material with similar applications in explosives and propellants.
Uniqueness: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is unique due to its specific nitration pattern and the presence of the dioxane ring, which imparts stability and distinct reactivity compared to other polynitro compounds .
属性
IUPAC Name |
5,6,7-trinitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O8/c12-9(13)4-3-5-8(19-2-1-18-5)7(11(16)17)6(4)10(14)15/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGHEORPZNJONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
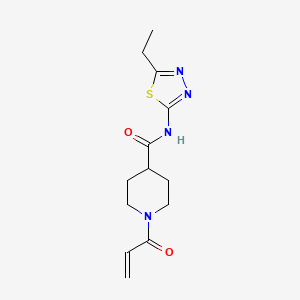
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
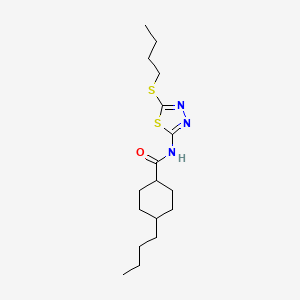
![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide](/img/structure/B2964423.png)
![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)
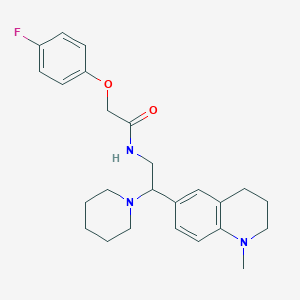
![1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B2964428.png)

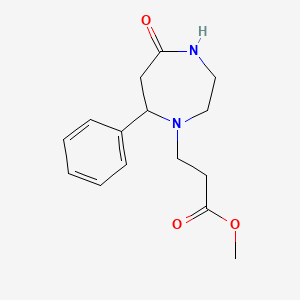
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)
